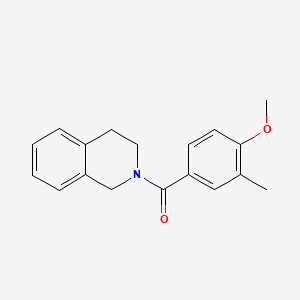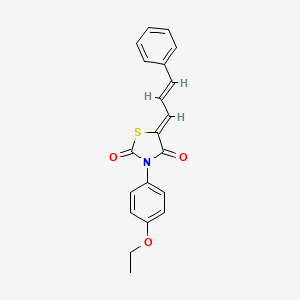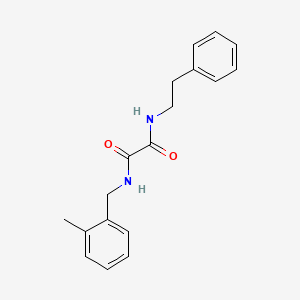
2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as MMPI, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. MMPI is a tetrahydroisoquinoline derivative that has been synthesized using different methods, including the Pictet-Spengler reaction and the Friedel-Crafts acylation reaction.
Mécanisme D'action
The mechanism of action of 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various biological targets, including dopamine receptors and cancer cell signaling pathways. 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline acts as a dopamine receptor antagonist by binding to dopamine receptors and blocking the binding of dopamine, which leads to a decrease in the release of dopamine and an increase in the concentration of dopamine in the synaptic cleft. 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline also inhibits the growth of cancer cells by inhibiting the activation of cancer cell signaling pathways, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects, including the inhibition of dopamine reuptake, the inhibition of cancer cell growth, and the induction of apoptosis. 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to have antioxidant and anti-inflammatory properties, which makes it a potential therapeutic agent for the treatment of neurodegenerative diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its high potency, selectivity, and ability to cross the blood-brain barrier. However, 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline, including the development of new synthetic methods for 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives, the optimization of its pharmacological properties, and the evaluation of its therapeutic potential in various diseases, such as Parkinson's disease, cancer, and neurodegenerative disorders. Additionally, the investigation of the molecular mechanisms underlying the biological effects of 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives may provide insights into the development of new drugs with improved efficacy and safety profiles.
Applications De Recherche Scientifique
2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to act as a dopamine receptor antagonist and to inhibit the reuptake of dopamine, which makes it a potential therapeutic agent for the treatment of Parkinson's disease. In cancer research, 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells and to induce apoptosis, which makes it a potential anticancer agent. In drug discovery, 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxy-3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-11-15(7-8-17(13)21-2)18(20)19-10-9-14-5-3-4-6-16(14)12-19/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXIPLMWJWZYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4771450.png)
![4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4771462.png)
![N-(3,5-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4771468.png)

![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4771477.png)
![1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4771486.png)
![2-{[4-(allyloxy)benzoyl]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4771487.png)

![2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile](/img/structure/B4771503.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,6-dichlorophenyl)propanamide](/img/structure/B4771505.png)

![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B4771522.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B4771523.png)
